molecular formula C26H42N2O4 B7814512 Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate

Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate

Cat. No. B7814512
M. Wt: 446.6 g/mol
InChI Key: ZZVHEFCADXTNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is a useful research compound. Its molecular formula is C26H42N2O4 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves the reaction of dicyclohexylamine with 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with hydrochloric acid to form the final product.

Starting Materials
Dicyclohexylamine, 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid, N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), Hydrochloric acid

Reaction
Step 1: Dicyclohexylamine is added to a solution of 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid in anhydrous dichloromethane., Step 2: A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) is added to the reaction mixture to activate the carboxylic acid group., Step 3: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the intermediate., Step 4: The intermediate is then treated with hydrochloric acid to form the final product, Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate., Step 5: The product is isolated by filtration and washed with cold water to remove any impurities.

properties

IUPAC Name

dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVHEFCADXTNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylazanium;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate

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